molecular formula C29H27FN4O2 B2788777 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 299955-49-0

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

Cat. No. B2788777
CAS RN: 299955-49-0
M. Wt: 482.559
InChI Key: DMVMZIFTGYJOHB-UHFFFAOYSA-N
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Description

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C29H27FN4O2 and its molecular weight is 482.559. The purity is usually 95%.
BenchChem offers high-quality 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Ampicillin-CTX-M-15 . This target plays a crucial role in the biological activity of the compound, as it is the main site where the compound exerts its effects.

Mode of Action

The compound interacts with its target through a binding interaction . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This interaction leads to changes in the target’s function, which in turn results in the compound’s biological effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely determined by its interaction with its target. The binding interaction between the compound and Ampicillin-CTX-M-15 could lead to changes in the target’s function, resulting in various cellular effects .

properties

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-19-25(28(35)33(31(19)3)21-13-7-5-8-14-21)27(23-17-11-12-18-24(23)30)26-20(2)32(4)34(29(26)36)22-15-9-6-10-16-22/h5-18,27H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVMZIFTGYJOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3F)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one

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